m-PEG5-acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
m-PEG5-acid: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
m-PEG5-acid, also known as methoxy(pentaethylene glycol) propionic acid, is a discrete polyethylene glycol (dPEG®) derivative that has emerged as a critical component in modern bioconjugation and drug development.[1][2] Its unique properties, including high water solubility, biocompatibility, and a precisely defined chain length, make it an ideal linker for a variety of applications, most notably in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][3] This technical guide provides a comprehensive overview of m-PEG5-acid, including its physicochemical properties, synthesis, and detailed experimental protocols for its application, with a focus on its role in the development of novel therapeutics.
Physicochemical Properties
m-PEG5-acid is a hydrophilic molecule characterized by a terminal methoxy group and a carboxylic acid functional group, separated by a five-unit ethylene glycol chain.[4] This structure imparts excellent solubility in a range of aqueous and organic solvents.
Table 1: General Properties of m-PEG5-acid
| Property | Value | Source(s) |
| Chemical Formula | C12H24O7 | |
| Molecular Weight | 280.31 g/mol | |
| CAS Number | 81836-43-3 | |
| Appearance | Colorless to light yellow oil/liquid | |
| Purity | Typically ≥95% or ≥98% |
Table 2: Solubility of m-PEG5-acid
| Solvent | Solubility | Source(s) |
| Water | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble (e.g., 80-100 mg/mL) | |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble |
Synthesis of m-PEG5-acid
Experimental Protocol: Representative Synthesis of m-PEG5-acid
This protocol is a representative example and may require optimization.
Materials:
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Tetraethylene glycol monomethyl ether
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Sodium hydride (NaH)
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Anhydrous Tetrahydrofuran (THF)
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Ethyl 3-bromopropionate
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Brine
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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Alkoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours to ensure complete formation of the alkoxide.
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Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C. Add ethyl 3-bromopropionate (1.2 eq) dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.
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Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dilute the residue with water and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester of m-PEG5-acid.
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Ester Hydrolysis: Dissolve the crude ester in a mixture of THF and water (1:1). Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
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Acidification and Purification: Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to pH 2 with 1 M HCl. Extract the product with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield m-PEG5-acid. The product can be further purified by column chromatography on silica gel.
Analytical Characterization
The identity and purity of synthesized m-PEG5-acid should be confirmed by standard analytical techniques.
Table 3: Representative Analytical Data for m-PEG5-acid
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 3.65-3.55 (m, 20H, O-CH₂-CH₂-O), 3.38 (s, 3H, O-CH₃), 2.62 (t, J=6.0 Hz, 2H, -CH₂-COOH) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 175.5 (C=O), 71.9, 70.6, 70.5, 70.3, 69.0, 59.0 (PEG and methoxy carbons), 34.9 (-CH₂-COOH) |
| ESI-MS | Calculated for C₁₂H₂₄O₇ [M+Na]⁺: 303.14, Found: 303.14 |
Applications in PROTAC Development
The primary application of m-PEG5-acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC, such as m-PEG5-acid, plays a crucial role in determining the molecule's solubility, cell permeability, and the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The ubiquitin-proteasome system (UPS) is a major pathway for protein degradation in eukaryotic cells. A PROTAC hijacks this system to selectively degrade a protein of interest (POI).
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis using m-PEG5-acid
The synthesis of a PROTAC using m-PEG5-acid typically involves a multi-step process, starting with the coupling of the linker to either the E3 ligase ligand or the target protein ligand.
